Cas no 31737-04-9 (3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide)
3-Oxo-N-(1,3,4-thiadiazol-2-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole moiety linked to a β-ketoamide functional group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both the thiadiazole ring and the ketoamide group enhances its potential for forming diverse derivatives with biological activity. Its stability under standard conditions and compatibility with further functionalization make it suitable for use in medicinal chemistry research, particularly in the development of antimicrobial or antitumor agents. The compound’s well-defined synthetic pathway ensures consistent purity, supporting its utility in high-precision applications.

31737-04-9 structure
Product name:3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide Chemical and Physical Properties
Names and Identifiers
-
- Butanamide, 3-oxo-N-1,3,4-thiadiazol-2-yl-
- 3-Oxo-N-(1,3,4-thiadiazol-2-yl)butanamide
- 3-oxo-N-1,3,4-thiadiazol-2-ylbutanamide
- 31737-04-9
- AKOS024369784
- 3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide
- DTXSID801278224
-
- Inchi: InChI=1S/C6H7N3O2S/c1-4(10)2-5(11)8-6-9-7-3-12-6/h3H,2H2,1H3,(H,8,9,11)
- InChI Key: OSIYBNFBPWPPLX-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 185.02589765Da
- Monoisotopic Mass: 185.02589765Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 100Ų
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-39765103-1.0g |
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
31737-04-9 | 95% | 1.0g |
$492.0 | 2023-01-12 | |
Enamine | BBV-39765103-10.0g |
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
31737-04-9 | 95% | 10.0g |
$1623.0 | 2023-01-12 | |
Enamine | BBV-39765103-10g |
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
31737-04-9 | 95% | 10g |
$1623.0 | 2023-10-28 | |
Enamine | BBV-39765103-2.5g |
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
31737-04-9 | 95% | 2.5g |
$1020.0 | 2023-10-28 | |
Enamine | BBV-39765103-5.0g |
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
31737-04-9 | 95% | 5.0g |
$1291.0 | 2023-01-12 | |
Enamine | BBV-39765103-1g |
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
31737-04-9 | 95% | 1g |
$492.0 | 2023-10-28 | |
Enamine | BBV-39765103-5g |
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
31737-04-9 | 95% | 5g |
$1291.0 | 2023-10-28 |
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide Related Literature
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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